molecular formula C18H18BrF3N4O2 B1230018 [4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

Cat. No. B1230018
M. Wt: 459.3 g/mol
InChI Key: MUDROFVVGAGUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone is a member of benzoic acids.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to 4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone have been synthesized and characterized, providing insights into their crystal structures and molecular properties. For instance, the synthesis and crystal structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was analyzed, revealing details about its crystallization and molecular dimensions (Cao, Dong, Shen, & Dong, 2010).

Potential as Biological Inhibitors

  • Research into similar chemical structures has shown that compounds with pyrazole and pyrazolyl groups demonstrate potential as biological inhibitors. For example, derivatives of pyrazoles and pyrazolyl methanones were identified as potential inhibitors of fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism, suggesting applications in metabolic studies (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Antiviral and Antitumoral Activities

  • Some derivatives of pyrazolyl methanones have been found to exhibit promising antiviral and antitumoral activities. A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones demonstrated their effectiveness against coronaviruses and certain tumors (Jilloju et al., 2021).

Central Nervous System Applications

  • Related pyrazole derivatives have been investigated for their central nervous system depressant activities, suggesting potential applications in neurological research or therapeutics. Compounds such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrated significant central nervous system depressant properties and potential anticonvulsant effects (Butler, Wise, & Dewald, 1984).

Biological and Chemical Diversity

  • The pyrazole and pyrazolyl groups contribute to the chemical diversity and biological activities of these compounds. Research on N-phenylpyrazolyl aryl methanones derivatives, which are chemically related, indicated diverse herbicidal and insecticidal activities, highlighting the potential for agricultural applications (Wang et al., 2015).

properties

Product Name

[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

Molecular Formula

C18H18BrF3N4O2

Molecular Weight

459.3 g/mol

IUPAC Name

[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H18BrF3N4O2/c1-10-8-17(28,18(20,21)22)26(23-10)16(27)14-6-4-13(5-7-14)9-25-12(3)15(19)11(2)24-25/h4-7,28H,8-9H2,1-3H3

InChI Key

MUDROFVVGAGUDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Reactant of Route 2
[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Reactant of Route 4
[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Reactant of Route 5
[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

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